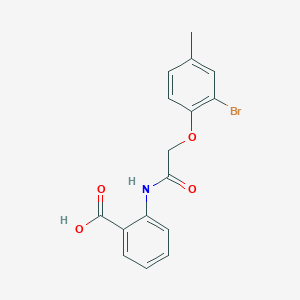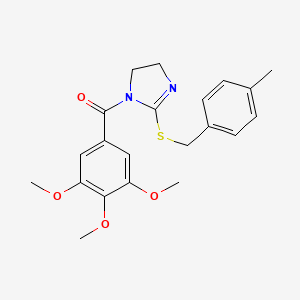![molecular formula C19H15FN6OS B2487026 N-(o-tolil)-2-((3-(4-fluorofenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)acetamida CAS No. 863459-86-3](/img/structure/B2487026.png)
N-(o-tolil)-2-((3-(4-fluorofenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including condensation reactions, functional group transformations, and cyclization reactions to build the triazolopyrimidine core. For example, modifications to similar compounds have been explored by Wang et al. (2015), where the acetamide group was replaced with alkylurea to examine the effects on antiproliferative activity and toxicity (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a triazolopyrimidine scaffold, which is crucial for their biological activity. X-ray crystallography and spectroscopic methods (NMR, IR) are typically employed to elucidate their structure. For example, a related compound's structure was determined using single-crystal X-ray diffraction, revealing important geometrical parameters (Hu et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves interactions with biological targets through binding to specific receptors or enzymes. The incorporation of the triazolopyrimidine core is often aimed at enhancing these interactions, as seen in the synthesis of molecular probes for the A2A adenosine receptor (Kumar et al., 2011).
Aplicaciones Científicas De Investigación
- Este compuesto pertenece a un nuevo sistema cíclico, que contiene tanto grupos triazolo como pirimidina. Los investigadores lo han sintetizado con éxito a través de una secuencia de reacción de tres pasos, que involucra cinco centros reactivos (amida, amina, carbonilo, azida y alquino). La estereoquímica y las configuraciones relativas de los compuestos sintetizados se determinaron utilizando técnicas como la espectroscopia de RMN 1D y 2D y la cristalografía de rayos X .
- Un estudio relacionado informó la síntesis y la evaluación biológica de nuevos derivados de [1,2,3]triazolo[4,5-d]pirimidina como potentes inhibidores de USP28. El compuesto 19 exhibió una inhibición significativa de USP28, mostrando selectividad sobre USP7 y LSD1 .
Síntesis y Caracterización Estructural
Inhibición de USP28
Inhibición de LSD1
En resumen, la estructura única y las posibles actividades biológicas de este compuesto lo convierten en un tema interesante para la exploración científica. Los investigadores continúan investigando sus aplicaciones en varios campos, y sus diversas propiedades justifican una mayor atención en el descubrimiento de fármacos y la química medicinal. 🌟
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class of compounds, which have been found to be potent inhibitors of certain enzymes . .
Mode of Action
Other [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit their target enzymes by binding to their active sites
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given that other [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit certain enzymes , this compound may affect the pathways these enzymes are involved in
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to have antiproliferative activities against certain cancer cell lines
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c1-12-4-2-3-5-15(12)23-16(27)10-28-19-17-18(21-11-22-19)26(25-24-17)14-8-6-13(20)7-9-14/h2-9,11H,10H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFCTWLMXSIDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2486944.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2486945.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2486950.png)
![N-(sec-butyl)-6-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2486951.png)

![[3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol](/img/structure/B2486954.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2486961.png)



![5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2486966.png)
